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Compound of Interest

Compound Name: Lilaline

Cat. No.: B1239890 Get Quote

A Note on the Compound Name: The compound "Lilaline" as specified in the query did not

yield specific results in scientific literature searches. Based on the phonetic similarity, this

document will focus on Leelamine, a natural product with well-documented applications in

cancer cell culture research. It is possible that "Lilaline" was a typographical error. Another

class of natural compounds with similar anticancer properties are the Withanolides, derived

from Withania somnifera.

Introduction to Leelamine
Leelamine is a diterpene amine derived from the bark of pine trees.[1] It has garnered

significant interest in cancer research due to its potent antitumor activities. Leelamine has been

shown to be effective against various cancer cell lines, with a particularly notable efficacy

against melanoma.[2] Its mechanism of action is multifaceted, primarily involving the disruption

of intracellular cholesterol transport and the inhibition of key oncogenic signaling pathways.[2]

[3] This makes Leelamine a promising compound for preclinical investigation in drug

development.

Mechanism of Action
Leelamine's anticancer effects stem from its ability to induce lysosomotropism, leading to its

accumulation in acidic organelles like lysosomes. This disrupts intracellular cholesterol

trafficking, which in turn affects the integrity and function of lipid rafts in the plasma membrane.

The disruption of these microdomains interferes with the localization and activity of several key

signaling proteins, leading to the inhibition of multiple oncogenic pathways simultaneously.[1][3]
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Key signaling pathways affected by Leelamine include:

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

Leelamine treatment leads to a decrease in the phosphorylation of Akt, a key mediator of this

pathway, thereby promoting apoptosis.[2][3]

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation,

and survival. Leelamine has been shown to inhibit this pathway in melanoma cells.[2]

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription

factor that promotes cell proliferation and survival. Leelamine treatment has been observed

to decrease the phosphorylation and activation of STAT3.[2][3]

The simultaneous inhibition of these three major signaling cascades makes Leelamine an

attractive agent for overcoming drug resistance that often develops when targeting a single

pathway.[2]

Data Presentation
Table 1: In Vitro Efficacy of Leelamine

Cell Line Cancer Type IC50 Value Effect Reference

UACC 903 Melanoma ~2 µM
Inhibition of cell

survival
[2]

1205 Lu Melanoma ~2 µM
Inhibition of cell

survival
[2]

Normal Cells - ~9.3 µM
Less effective at

inhibiting survival
[2]

Table 2: Effect of Leelamine on Protein
Expression/Activity
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Cell Line Treatment
Target
Protein/Pathw
ay

Observed
Effect

Reference

UACC 903, 1205

Lu

3-6 µmol/L

Leelamine (3-24

hrs)

PI3K/Akt

Pathway

Decreased

signaling
[2]

UACC 903, 1205

Lu

3-6 µmol/L

Leelamine (3-24

hrs)

MAPK Pathway
Decreased

signaling
[2]

UACC 903, 1205

Lu

3-6 µmol/L

Leelamine (12-

24 hrs)

STAT3 Pathway
Decreased

signaling
[2]

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Leelamine on cancer cells.

Materials:

Cancer cell line of interest (e.g., UACC 903 melanoma cells)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Leelamine stock solution (dissolved in a suitable solvent like DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Prepare serial dilutions of Leelamine in complete medium from the stock solution.

Remove the medium from the wells and add 100 µL of the Leelamine dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of DMSO

used for the highest Leelamine concentration) and a no-treatment control.

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control and plot a dose-response curve to

determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway
Inhibition
Objective: To assess the effect of Leelamine on the activation of PI3K/Akt, MAPK, and STAT3

signaling pathways.

Materials:

Cancer cell line of interest
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6-well cell culture plates

Leelamine

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-

STAT3, and a loading control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of Leelamine for the desired time points (e.g., 3,

6, 12, 24 hours).

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cellular debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize to the loading control to determine the relative

protein expression levels.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI
Staining)
Objective: To quantify the induction of apoptosis by Leelamine.

Materials:

Cancer cell line of interest

6-well cell culture plates

Leelamine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with Leelamine as described for the Western blot

protocol.

After treatment, collect both the adherent and floating cells.
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Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin

V+/PI+), and necrosis (Annexin V-/PI+).

Mandatory Visualizations
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Caption: Leelamine's mechanism of action in cancer cells.
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Caption: General experimental workflow for studying Leelamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1239890#using-lilaline-in-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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